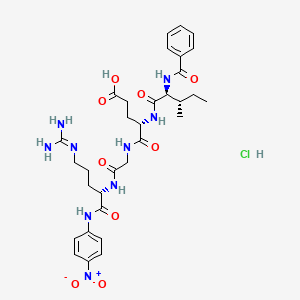

benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide

Description

Genesis and Evolution of Chromogenic Peptide Substrates for Protease Research

The advent of chromogenic peptide substrates in the early 1970s revolutionized protease research. nih.gov These synthetic molecules are designed to mimic the natural substrates of proteases. diapharma.com They consist of a short peptide sequence, which provides specificity for the target enzyme, linked to a chromophore, a chemical group that absorbs light. diapharma.com When the protease cleaves the peptide bond, the chromophore is released, resulting in a color change that can be measured spectrophotometrically. diapharma.comdcfinechemicals.com The intensity of the color is directly proportional to the enzymatic activity. diapharma.comdcfinechemicals.com

One of the pioneering and most widely used chromophores is p-nitroaniline (pNA). nih.govsigmaaldrich.com The release of free p-nitroaniline from a cleaved substrate produces a distinct yellow color that can be continuously monitored, allowing for real-time kinetic analysis of enzyme activity. nih.gov The first p-nitroanilide-based substrates were described in 1962, marking a significant milestone in the development of protease assays. researchgate.net

The success of p-nitroanilide substrates spurred further innovation in the field. While colorimetric assays are robust and straightforward, the quest for higher sensitivity led to the development of fluorogenic substrates. These substrates utilize a similar principle but release a fluorescent molecule upon cleavage. Notable examples include substrates based on 7-amino-4-methyl coumarin (B35378) (AMC), first introduced in 1976, and those employing Fluorescence Resonance Energy Transfer (FRET), which emerged in 1973. researchgate.net These fluorometric assays offer significantly lower detection limits, making them invaluable for studying enzymes present at very low concentrations. nih.gov

Academic Significance of Benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide as a Protease Substrate

This compound, also widely known by its commercial designation S-2222, is a prime example of a highly specific chromogenic substrate that has had a profound impact on a specific area of biochemical research: the study of blood coagulation. diapharma.comasnailtech.comdiapharma.com Its peptide sequence, Ile-Glu-Gly-Arg, is specifically recognized and cleaved by activated Factor X (Factor Xa), a critical enzyme in the coagulation cascade. diapharma.com

The primary application of this compound is in the quantitative determination of Factor Xa activity. asnailtech.comasnailtech.com This has proven invaluable in both basic research and clinical diagnostics. The substrate facilitates a simple and automated method for measuring Factor X levels in plasma. nih.gov Furthermore, it is extensively used in assays to determine the activity of Factor Xa inhibitors, which are a cornerstone of anticoagulant therapy. diapharma.com For instance, it is employed in monitoring the effects of heparin and newer oral direct Factor Xa inhibitors like rivaroxaban. diapharma.comnih.gov

Beyond its direct use in Factor Xa assays, this compound has been adapted for the determination of other coagulation factors, such as Factor VIII, and has found applications in studying enzymes from other organisms, like the coagulating enzyme from horseshoe crab plasma. diapharma.comaniara.com The substrate is also sensitive to trypsin, a common serine protease. diapharma.com

The utility of this compound is underscored by its well-characterized kinetic parameters with its target enzymes. This allows for precise and reproducible measurements of enzyme activity.

Interactive Table: Kinetic Parameters of this compound

| Enzyme | Michaelis Constant (Km) | Catalytic Rate Constant (kcat) |

| Bovine Factor Xa | 3 x 10-4 mol/L | 100 s-1 |

| Porcine Trypsin | 2 x 10-5 mol/L | 280 s-1 |

Data sourced from HYPHEN BioMed product information. aniara.com

Interactive Table: Research Applications of this compound (S-2222)

| Application | Description |

| Determination of Factor X in plasma | Quantifies the amount of Factor X, a key component of the coagulation cascade. diapharma.com |

| Determination of Factor Xa in plasma | Measures the activity of the activated form of Factor X. diapharma.com |

| Determination of Factor Xa inhibitors in plasma | Used to monitor the efficacy of anticoagulant drugs such as heparin. diapharma.com |

| Determination of Factor VIII in plasma | Indirectly measures Factor VIII activity through its role in the activation of Factor X. diapharma.comnih.gov |

| Measurement of trypsin activity | Can be used to assay the activity of the digestive enzyme trypsin. diapharma.comaniara.com |

| Study of coagulating enzyme from horseshoe crab | Has applications in the study of invertebrate coagulation systems. aniara.com |

Structure

2D Structure

Properties

CAS No. |

60457-00-3 |

|---|---|

Molecular Formula |

C32H44ClN9O9 |

Molecular Weight |

734.2 g/mol |

IUPAC Name |

(4S)-4-[[(2S,3S)-2-benzamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride |

InChI |

InChI=1S/C32H43N9O9.ClH/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50;/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35);1H/t19-,23-,24-,27-;/m0./s1 |

InChI Key |

KQJTXYQXRHCWKW-PJSBSAQXSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.Cl |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Mechanistic Biochemistry and Enzymatic Specificity of Benzoyl Ile Glu Gly Arg P Nitroanilide

Principles of Proteolytic Hydrolysis and Chromophore Release

The fundamental principle underlying the use of Benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide in enzymatic assays is the proteolytic cleavage of a specific amide bond, which results in the release of a chromophoric group. The peptide sequence, Ile-Glu-Gly-Arg, is specifically recognized by the active site of certain serine proteases.

The enzymatic reaction involves the hydrolysis of the amide bond between the C-terminal arginine (Arg) residue of the peptide and the amino group of p-nitroaniline. This cleavage is catalyzed by the serine protease, which utilizes a catalytic triad (B1167595) of amino acid residues (typically serine, histidine, and aspartate) in its active site to facilitate nucleophilic attack on the carbonyl carbon of the peptide bond. The result of this hydrolysis is the liberation of the peptide fragment (Benzoyl-Ile-Glu-Gly-Arg) and the free chromophore, p-nitroaniline. The released p-nitroaniline imparts a distinct yellow color to the solution, the intensity of which is directly proportional to the enzymatic activity under specific conditions.

Spectrophotometric Quantification of Released p-Nitroaniline

The enzymatic activity is quantified by measuring the rate of release of p-nitroaniline spectrophotometrically. diapharma.com Free p-nitroaniline in solution exhibits a strong absorbance of light at a specific wavelength, which allows for its sensitive detection.

The absorbance maximum of p-nitroaniline is typically in the range of 380 to 410 nm. asnailtech.com For practical purposes in clinical and research laboratories, the absorbance is most commonly measured at 405 nm. nih.gov At this wavelength, the molar extinction coefficient of p-nitroaniline is approximately 9,920 M⁻¹cm⁻¹, providing a high degree of sensitivity for detecting even low levels of enzymatic activity. researchgate.net The rate of the increase in absorbance at 405 nm is directly proportional to the rate of p-nitroaniline formation and, consequently, to the activity of the enzyme hydrolyzing the substrate. It is important to note that factors such as pH, ionic strength, and the presence of additives like polyethylene (B3416737) glycol can influence the absorption spectrum of p-nitroaniline and should be carefully controlled for accurate and reproducible measurements. quadratech.co.uk

Serine Protease Selectivity Profile of this compound

The utility of this compound as a diagnostic and research tool is intrinsically linked to its selectivity for specific serine proteases. The tetrapeptide sequence is designed to be preferentially recognized and cleaved by a narrow range of enzymes.

High Specificity for Factor Xa Catalysis

This compound, also known by its commercial name S-2222, is a highly specific chromogenic substrate for activated Factor X (Factor Xa). diapharma.comasnailtech.com Factor Xa is a critical serine protease in the blood coagulation cascade, responsible for the conversion of prothrombin to thrombin. The peptide sequence of the substrate mimics the cleavage site in prothrombin that is recognized by Factor Xa. asnailtech.com This high degree of specificity makes it an invaluable tool for the quantitative determination of Factor Xa activity in various biological samples, including plasma, and for assessing the potency of Factor Xa inhibitors such as heparin. diapharma.comnih.gov

Comparative Hydrolysis by Other Coagulation Enzymes and Serine Proteases

While highly specific for Factor Xa, this compound can be hydrolyzed by other serine proteases, albeit with significantly different efficiencies. A key characteristic of this substrate is its insensitivity to thrombin, another crucial serine protease in the coagulation cascade. researchgate.net This lack of reactivity with thrombin is a significant advantage in assays where Factor Xa needs to be measured in the presence of thrombin.

However, the substrate is known to be sensitive to trypsin, a digestive serine protease. nih.govnih.gov Additionally, it can be cleaved by other enzymes such as subtilisin, acrosin, and Factor XIIa. coachrom.com It is reported to be insensitive to Factor IXa and kallikrein. coachrom.com The comparative rates of hydrolysis by these enzymes underscore the importance of understanding the substrate's full selectivity profile when designing and interpreting experimental results.

Below is an interactive data table summarizing the relative reactivity of various serine proteases with this compound.

| Enzyme | Relative Reactivity |

| Factor Xa | High |

| Thrombin | Insensitive/Negligible |

| Trypsin | Sensitive |

| Plasmin | Low/Negligible |

| Factor IXa | Insensitive |

| Kallikrein | Insensitive |

| Subtilisin | Sensitive |

| Acrosin | Sensitive |

| Factor XIIa | Sensitive |

Subsite Interactions (P1, P2, P3) Determining Enzyme-Substrate Complementarity

The specificity of this compound for Factor Xa is determined by the precise interactions between the amino acid residues of the substrate and the corresponding binding pockets (subsites) in the enzyme's active site. The substrate residues are denoted as P4-P3-P2-P1, where P1 is the residue immediately preceding the cleavage site.

Quantitative Enzyme Kinetics of this compound Hydrolysis

The interaction between an enzyme and its substrate can be quantitatively described by the Michaelis-Menten kinetic parameters: the Michaelis constant (K_m) and the catalytic constant (k_cat). K_m is an indicator of the affinity of the enzyme for the substrate, with a lower K_m value suggesting higher affinity. k_cat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

For the hydrolysis of this compound by bovine Factor Xa, a K_m value of 0.3 mM and a k_cat of 100 s⁻¹ have been reported at 37°C in Tris buffer at pH 8.3. nih.gov For porcine trypsin, the hydrolysis of the same substrate occurs with a K_m of 0.02 mM and a k_cat of 280 s⁻¹ at 37°C in Tris buffer at pH 9.0. nih.gov These values indicate that trypsin has a higher affinity (lower K_m) and a higher turnover rate (higher k_cat) for this substrate compared to Factor Xa under the specified conditions.

The following interactive data table presents the reported kinetic parameters for the hydrolysis of this compound by Factor Xa and trypsin.

| Enzyme | K_m (mM) | k_cat (s⁻¹) | Conditions |

| Bovine Factor Xa | 0.3 | 100 | 37°C, Tris buffer pH 8.3 |

| Porcine Trypsin | 0.02 | 280 | 37°C, Tris buffer pH 9.0 |

Determination and Interpretation of Michaelis-Menten Constants (Km)

The interaction between an enzyme and its substrate can be quantitatively described by the Michaelis-Menten model, which yields two key parameters: the Michaelis constant (Km) and the catalytic constant (kcat). The Km value is an inverse measure of the affinity of the enzyme for the substrate, with a lower Km indicating a higher affinity. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.

For the hydrolysis of this compound by bovine Factor Xa, the following kinetic constants have been determined:

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| This compound | Bovine Factor Xa | 280 | 187 | 6.7 x 10⁵ |

This data is based on studies of the kinetics of Factor Xa on various peptide p-nitroanilide substrates.

Analysis of Amino Acid Side Chain Contributions to Binding and Catalysis

The specificity of Factor Xa for the Ile-Glu-Gly-Arg sequence is a result of precise interactions between the amino acid side chains of the substrate and the binding pockets of the enzyme's active site. These interactions are critical for both the initial binding of the substrate (reflected in Km) and the subsequent catalytic cleavage (reflected in kcat). The active site of serine proteases is often described in terms of subsites (S1, S2, S3, S4, etc.) that accommodate the corresponding amino acid residues of the substrate (P1, P2, P3, P4, etc.).

Arginine (Arg) at the P1 Position: The primary determinant of Factor Xa's specificity is the P1 residue. The enzyme's S1 specificity pocket is a deep cleft with a negatively charged aspartic acid residue (Asp189) at its base. nih.govmdpi.com The positively charged guanidinium (B1211019) group of the arginine side chain forms a stable salt bridge with this aspartate, anchoring the substrate in the correct orientation for catalysis. nih.gov This strong electrostatic interaction is the main reason for Factor Xa's preference for cleaving peptide bonds C-terminal to an arginine residue.

Isoleucine (Ile) at the P4 Position: The S4 subsite of Factor Xa is a well-defined hydrophobic pocket. nih.gov The bulky, nonpolar side chain of isoleucine fits snugly into this pocket, forming favorable hydrophobic interactions. nih.gov This interaction significantly contributes to the binding affinity of the substrate for the enzyme. The "L" shape of direct oral Factor Xa inhibitors is designed to occupy both the S1 and S4 binding sites, underscoring the importance of this pocket in ligand binding. nih.gov The natural substrate of Factor Xa, prothrombin, also contains sequences with isoleucine at the P4 position (IEGR), highlighting the physiological relevance of this interaction. nih.gov

Advanced Methodologies Utilizing Benzoyl Ile Glu Gly Arg P Nitroanilide in Protease Assays

Development and Optimization of Chromogenic Amidolytic Assays

The development of chromogenic amidolytic assays utilizing benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide, often referred to by the designation S-2222, marked a significant advancement in the quantitative analysis of specific proteases, particularly Factor Xa (FXa). The core principle of these assays is the enzymatic cleavage of the amide bond between arginine and p-nitroanilide by the target protease. This reaction liberates the chromogenic group, p-nitroanilide (pNA), which imparts a yellow color that can be quantified spectrophotometrically. The rate of pNA formation, measured as the change in absorbance over time, is directly proportional to the enzymatic activity under appropriate conditions.

Optimization of these assays involves careful consideration of several factors to ensure specificity and sensitivity. Since the substrate can also be cleaved by other proteases like trypsin, assay conditions must be tailored to favor the activity of the enzyme of interest. This includes optimizing pH, ionic strength, and temperature. For instance, assays for Factor Xa are typically conducted at a pH between 7.4 and 8.4 and a temperature of 37°C. The concentration of the substrate itself is a critical parameter; it should ideally be used at a concentration well above its Michaelis constant (Km) to ensure zero-order kinetics with respect to the substrate, making the reaction rate dependent only on the enzyme concentration. However, the solubility of the substrate can be a limiting factor, sometimes restricting measurements to concentrations lower than optimal.

Precise quantification of amidolytic activity using this compound hinges on several methodological considerations. The primary measurement is the rate of increase in absorbance at 405 nm, the wavelength at which the liberated p-nitroanilide has a maximal molar extinction coefficient. This rate (ΔA/min) is then converted into enzymatic activity, often expressed in nanokatals (nkat), which represent the amount of enzyme that converts one nanomole of substrate per second.

To ensure accuracy, a sample blank, containing all components except the enzyme, is typically used to correct for any non-enzymatic hydrolysis of the substrate. The stability of the reconstituted substrate solution is also crucial; for example, a 4 mmol/L solution in water is reported to be stable for at least six months when stored between 2°C and 8°C. Contamination by microorganisms must be avoided as it can lead to substrate hydrolysis and erroneous results. Furthermore, when analyzing complex biological samples, potential interference from other proteases or inhibitors present in the sample must be accounted for, often through the use of specific inhibitors or by diluting the sample.

Factor Xa Activity Profiling and Standardization using this compound

This compound is a principal tool for profiling the activity of Factor Xa (FXa), a critical serine protease in the blood coagulation cascade. The substrate's peptide sequence, Ile-Glu-Gly-Arg, mimics the natural cleavage site for FXa in its primary macromolecular substrate, prothrombin. This specificity allows for the direct measurement of FXa's catalytic function. The assay is widely used for determining the specific activity of purified FXa preparations and for monitoring FXa activity during purification processes.

Standardization of FXa activity is achieved by defining a unit of activity based on the rate of hydrolysis of this substrate under specified conditions. For example, one unit of activated Factor X may be defined as the amount of enzyme that liberates 1.0 µmole of p-nitroanilide per minute at pH 8.3 and 37°C. scientificlabs.ie Such standardization is essential for comparing results across different laboratories and for the quality control of FXa-containing reagents. While no official World Health Organization (WHO) standard for FXa exists, chromogenic substrates like this compound provide a reliable means for establishing in-house or commercial standards. diapharma.com The kinetic parameters, Km and kcat, which describe the affinity of the enzyme for the substrate and the maximum catalytic rate, respectively, are fundamental to this profiling. These constants vary depending on the species source of the FXa and the specific assay conditions. nih.govjipbs.comdiapharma.com

Below is a table summarizing key kinetic parameters for Factor Xa from different species with this compound.

| Enzyme Source | Km (µM) | kcat (s⁻¹) | Assay Conditions |

| Bovine Factor Xa | 300 | 100 | pH 8.3, 37°C, I=0.25 |

| Camel Factor Xa | 91 | Not Reported | pH 7.4 |

| Human Factor Xa | ~800 | Not Reported | Not Specified |

This table is generated from data found in the cited research articles. jipbs.comdiapharma.comsigmaaldrich.com

It is important to note that while this substrate is highly effective, its specificity is not absolute. Research comparing amidolytic methods with traditional clotting assays in patients with Factor X deficiencies, such as Factor X Friuli disorder, has shown discrepancies. nih.gov This indicates that the substrate may be cleaved by forms of Factor X that are not fully functional in the physiological clotting process, a critical consideration when using this tool for clinical diagnostic profiling. nih.gov

Research Strategies for Protease Inhibitor Discovery and Characterization

The chromogenic substrate this compound serves as a vital reagent in high-throughput screening (HTS) and detailed characterization of protease inhibitors, particularly those targeting Factor Xa. In inhibitor discovery, the assay provides a simple and robust method for identifying compounds that reduce the rate of pNA release. A typical screening setup involves incubating the target enzyme (e.g., Factor Xa) with a library of test compounds before adding the substrate. A reduction in the colorimetric signal compared to a control without the inhibitor indicates potential inhibitory activity.

Once potential inhibitors are identified, this substrate is used for their detailed characterization. By measuring the rate of substrate hydrolysis at various concentrations of both the substrate and the inhibitor, key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined. The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50% and is a common measure of inhibitor potency. This quantitative data is crucial for structure-activity relationship (SAR) studies, which aim to optimize the potency and selectivity of lead inhibitor compounds.

Understanding the mechanism of action of a protease inhibitor is fundamental to its development. Assays using this compound are instrumental in elucidating these mechanisms, primarily by investigating competitive inhibition. In this mode of inhibition, the inhibitor molecule binds to the active site of the enzyme, directly competing with the substrate.

This competition can be analyzed using Michaelis-Menten kinetics. By measuring the initial reaction velocities at different substrate concentrations in the presence of a fixed concentration of the inhibitor, a Lineweaver-Burk or other linearized plot can be generated. For a competitive inhibitor, the presence of the inhibitor will increase the apparent Km of the substrate without affecting the maximum velocity (Vmax) of the reaction. This is because at very high substrate concentrations, the substrate can effectively outcompete the inhibitor for binding to the active site. The data from these competition experiments allow for the calculation of the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex and is a true measure of the inhibitor's potency. This approach has been used, for example, to demonstrate that certain monoclonal antibodies can inhibit the macromolecular substrate interactions of Factor Xa without blocking the hydrolysis of the small synthetic substrate this compound, indicating a non-competitive mechanism with respect to the small substrate. ashpublications.org

Characterization of Protease Activity in Complex Biological Systems using this compound

Employing this compound to measure protease activity in complex biological systems, such as plasma, serum, or tissue extracts, presents unique challenges and opportunities. The primary advantage is the ability to quantify the activity of specific trypsin-like serine proteases directly within their physiological milieu. For instance, this substrate is used to measure the activity of Factor Xa and other coagulation factors in plasma samples, providing insights into the state of the hemostatic system. diapharma.com

However, the complexity of these samples necessitates careful experimental design. Biological fluids contain a multitude of proteases, inhibitors (like antithrombin III), and other proteins that can interfere with the assay. The substrate is not exclusively specific to Factor Xa and can be cleaved by enzymes like trypsin and Factor XIIa. diapharma.comnih.gov Therefore, assay conditions must be optimized to enhance the specificity for the target enzyme. This may involve using specific activators (e.g., Russell's viper venom for Factor X) or blocking interfering enzymes with specific inhibitors. diapharma.com Despite these challenges, the substrate has proven valuable for determining Factor X levels and assessing the activity of Factor Xa inhibitors in plasma. diapharma.com

Lipoprotein (a) [Lp(a)] is a complex lipoprotein particle whose plasma concentration is strongly associated with cardiovascular disease. The apolipoprotein(a) [apo(a)] component of Lp(a) contains a protease domain that exhibits serine proteinase activity. Characterizing this enzymatic activity is crucial for understanding the pathological role of Lp(a).

This compound has been utilized as a tool to probe the proteolytic activity associated with Lp(a). Studies have demonstrated that Lp(a) can hydrolyze this chromogenic substrate, indicating the presence of a trypsin-like serine proteinase activity. This amidolytic activity has been shown to be an intrinsic property of the apo(a) component. Research in this area focuses on quantifying this activity and understanding how it is regulated. By measuring the rate of substrate cleavage, investigators can explore how factors like the distinct apo(a) isoform size and post-translational modifications influence the enzymatic function of Lp(a). These analyses provide a method for studying the potential enzymatic contributions of Lp(a) to thrombotic and atherosclerotic processes.

Enzymatic Profiling of Venoms and Insect Extracts

The chromogenic substrate this compound, also known as S-2222, serves as a tool for characterizing certain protease activities in complex biological samples, including venom and insect-related extracts. The principle of its use lies in the specific cleavage of the substrate by target proteases, leading to the release of p-nitroanilide (pNA), a chromophore that can be quantified spectrophotometrically. This allows for the measurement of enzyme kinetics and activity levels.

While broad enzymatic profiling of entire snake venoms often employs high-throughput screening with extensive peptide libraries to identify the targets of venom metalloproteinases and serine proteinases, the application of highly specific individual chromogenic substrates like this compound allows for the detailed characterization of particular enzymatic activities. nih.govnih.gov For instance, snake venom serine proteinases are known to affect the hemostatic system by acting on components of the coagulation, fibrinolytic, and kallikrein-kinin systems. researchgate.net The substrate N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochloride has been utilized to study thrombin-like enzymes from snake venom.

In the context of insect-related research, chromogenic substrates are instrumental in identifying and characterizing proteases from insect pathogens. A notable example is the purification and characterization of an extracellular protease from Xenorhabdus nematophila, a bacterium associated with entomopathogenic nematodes. In this study, a variety of chromogenic substrates were used to determine the substrate specificity of the purified protease. Although this compound was not the primary substrate identified, the methodology demonstrates how a panel of such substrates can be employed to profile the enzymatic activity of proteases from insect-associated microorganisms. nih.gov The study evaluated several p-nitroanilide substrates to determine the kinetic parameters of the purified enzyme, showcasing the utility of these reagents in detailed enzymatic profiling. nih.gov

The data below illustrates the types of kinetic parameters that can be obtained from such studies, which are crucial for understanding the enzyme's function.

Table 1: Example of Kinetic Parameters for a Protease from Xenorhabdus nematophila with Different Chromogenic Substrates

| Substrate | Vmax (µM/min) | Km (µM) |

|---|---|---|

| N-tosyl-Gly-Pro-Arg-pNA | 0.0551 | 234 |

This table is illustrative of the data generated in studies characterizing insect-related proteases using chromogenic substrates. nih.gov

Amidolytic Assay Development for Plasma Kallikrein and Related Enzymes

The development of amidolytic assays using synthetic chromogenic substrates has been pivotal for studying enzymes of the coagulation and fibrinolytic systems. While this compound (S-2222) is a valuable tool in this arena, it is crucial to note its specificity. This substrate is primarily recognized for its sensitivity to Factor Xa and trypsin. diapharma.comquadratech.co.ukdiapharma.com Notably, it is reported to be insensitive to plasma kallikrein. diapharma.comquadratech.co.ukdiapharma.com Therefore, it is not used for the direct measurement of plasma kallikrein activity.

However, its utility in the broader context of the kallikrein-kinin system is demonstrated through its application in assays for Factor XII (Hageman factor), an upstream activator of prekallikrein. An assay for Factor XII in human plasma has been developed using this compound as the chromogenic substrate. nih.gov In this method, plasma is treated and activated, and the resulting Factor XIIa activity is measured by the hydrolysis of the substrate. nih.gov

The assay highlights the intricate relationships within the plasma contact system. Research has shown that under certain assay conditions, Factor XIIa acts as a direct amidase on S-2222. nih.gov Interestingly, the functional state of plasma kallikrein can influence the measured level of Factor XII, indicating a complex interplay between these enzymes. nih.gov

For the direct measurement of plasma kallikrein, other chromogenic substrates are employed. For instance, an amidolytic assay for prekallikrein in plasma was designed using H-D-Pro-Phe-Arg-p-nitroanilide-HCl. nih.govresearchgate.net Similarly, the activity of plasma kallikrein inhibitors is determined by measuring the residual kallikrein activity with the substrate H-D-Pro-Phe-Arg-pNA (S-2302). chromogenicsubstrates.comendotell.ch

The table below summarizes the primary applications of this compound and related substrates in the context of plasma enzyme assays.

Table 2: Application of Chromogenic Substrates in Plasma Protease Assays

| Substrate | Primary Target Enzyme(s) | Application |

|---|---|---|

| This compound (S-2222) | Factor Xa, Factor XIIa, Trypsin | Measurement of Factor X and Factor XII activity. diapharma.comnih.govnih.gov |

| H-D-Pro-Phe-Arg-p-nitroanilide (S-2302) | Plasma Kallikrein, Thrombin | Measurement of prekallikrein and kallikrein inhibitor activity. chromogenicsubstrates.comendotell.ch |

This demonstrates that while this compound is not a direct substrate for plasma kallikrein, its use in assays for related enzymes like Factor XIIa provides valuable insights into the activation and function of the kallikrein-kinin system.

Chemical Synthesis and Rational Design of Benzoyl Ile Glu Gly Arg P Nitroanilide and Its Analogs

Synthetic Approaches for Peptide p-Nitroanilide Derivatives

The synthesis of peptide p-nitroanilides presents unique challenges, primarily due to the low nucleophilicity of the amino group in p-nitroaniline, which is a result of the electron-withdrawing effect of the nitro group. nih.govnih.gov This makes the formation of the amide bond between the C-terminal amino acid and the p-nitroaniline (pNA) moiety difficult. nih.govnih.gov Traditional solution-phase coupling methods, such as those using dicyclohexylcarbodiimide (B1669883) (DCC) or active esters, are often inefficient. nih.gov

To overcome these difficulties, various methods have been developed. One approach involves using phosphorus oxychloride in pyridine (B92270) as a condensing agent, which has been shown to be simple, rapid, and effective for synthesizing Nα-protected amino acid p-nitroanilides with yields between 70-90% and without significant racemization. maastrichtuniversity.nl Another strategy employs a diphenylphosphinic chloride-mediated coupling reaction to create synthons like Fmoc-Glu-NH-Np and Fmoc-Asp-NH-Np, which can then be used in a broader Fmoc-based solid-phase synthesis strategy. nih.gov

Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient alternative to solution-phase methods, simplifying the purification process by allowing for the easy removal of excess reagents and byproducts through simple filtration. youtube.com However, directly coupling p-nitroaniline to a resin-bound peptide is often problematic. nih.govnih.gov

To circumvent this, researchers have developed novel supports and strategies. One effective method involves using an analog of p-nitroaniline, such as 5-amino-2-nitrobenzoic acid (Anb5,2), which can be more readily coupled to a resin. nih.govnih.gov This analog can be attached to a p-methylbenzhydrylamine (MBHA) resin, a Wang resin, or a Rink Amide resin. nih.govnih.gov The peptide chain is then assembled on the resin-bound Anb5,2 using standard Fmoc synthesis protocols. nih.gov This approach successfully avoids the difficult coupling step with p-nitroaniline itself. nih.gov For instance, H-D-Val-Leu-Arg-Anb5,2-NH2, an analog of a human urine kallikrein substrate, was readily prepared using this solid-phase method. nih.gov This technique greatly facilitates the synthesis of peptide-pNA-like chromogenic substrates for protease research. nih.gov

Another solid-phase strategy involves anchoring a dipeptide derivative, such as Fmoc-Glu-Phe-NH-Np, to a Rink amide resin via its side-chain carboxyl group. nih.gov This allows for the subsequent elongation of the peptide chain using standard SPPS procedures. nih.gov

Principles of Chromogenic Substrate Design for Serine Proteases

Chromogenic substrates are synthetic peptides designed to mimic the natural cleavage sites of proteases. diapharma.com They consist of a short peptide sequence that provides specificity for the target enzyme, linked to a chromogenic reporter group, typically p-nitroaniline (pNA). diapharma.com When the protease cleaves the amide bond between the peptide and the pNA, the free p-nitroaniline is released, resulting in a measurable color change that can be monitored spectrophotometrically. diapharma.com The rate of color formation is directly proportional to the enzyme's activity. diapharma.com

The design of these substrates hinges on understanding the protease's substrate specificity. Serine proteases exhibit high specificity, preferentially cleaving peptide bonds adjacent to certain amino acids. diapharma.compurdue.edu This specificity is determined by the interaction between the amino acid side chains of the substrate (designated P1, P2, P3, etc., starting from the cleavage site) and the corresponding binding pockets of the enzyme (designated S1, S2, S3, etc.). purdue.edu The P1 residue, which fits into the S1 specificity pocket, is the primary determinant of specificity for many serine proteases. purdue.edu For example, trypsin-like enzymes prefer basic residues like Arginine (Arg) or Lysine (Lys) at the P1 position. purdue.edupnas.org Benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide is designed with Arginine at the P1 position, targeting it towards trypsin-like proteases.

To efficiently determine the optimal peptide sequence for a given protease, combinatorial chemistry has become an invaluable tool. acs.orgnih.gov This approach involves the synthesis of large, diverse libraries of peptide substrates, which can then be screened against the target enzyme to identify the most efficiently cleaved sequences. pnas.orgnih.govnih.gov

One powerful technique is the use of positional scanning synthetic combinatorial libraries (PS-SCLs). nih.gov In a PS-SCL, a series of sub-libraries are created where one position (e.g., P1, P2, P3, or P4) is held constant with a specific amino acid, while the other positions consist of an equimolar mixture of various amino acids. pnas.org By measuring the cleavage rate in each sub-library, the preferred amino acid at each specific position can be rapidly determined. pnas.orgnih.gov These libraries often use fluorogenic leaving groups like 7-amino-4-carbamoylmethylcoumarin (ACC) instead of pNA, as the increased quantum yield allows for greater sensitivity and the use of smaller amounts of enzyme and substrate. pnas.orgnih.govsigmaaldrich.com The information gained from these screens provides a detailed "pharmacophoric portrayal" of the protease's active site, which can then be used to design highly specific and potent substrates and inhibitors. pnas.org

In addition to experimental screening, computational methods are increasingly used to predict and optimize protease substrates. nih.govnih.gov Machine learning models, such as support vector machines (SVM), can be trained on existing experimental cleavage data to identify the sequence and structural features that are important for substrate recognition. researchgate.net These trained models can then be used to scan large protein databases to predict novel substrates. nih.govresearchgate.net

Regression analysis techniques are also employed to build quantitative models of protease specificity. nih.gov These models are based on data that measures not just whether a cleavage occurs, but the catalytic efficiency of the proteolysis. nih.gov By correlating sequence features with kinetic parameters, these models can predict the most effective substrates. While traditional models like position weight matrices (PWMs) are effective, models based on quantitative kinetic data can achieve comparable performance with less training data. nih.gov These predictive tools, often combined with structural modeling of the protease-peptide complex, offer a powerful approach to understanding substrate recognition and designing optimized sequences for specific applications. nih.gov

Structure-Activity Relationship Studies through Analogue Modification

Structure-activity relationship (SAR) studies are crucial for refining the specificity and efficiency of protease substrates. By systematically modifying the peptide sequence and observing the effect on cleavage rates, researchers can probe the interactions between the substrate and the enzyme's binding pockets. nih.govnih.gov

For substrates of trypsin-like enzymes, the P1 Arginine is paramount. However, the amino acids at the P2, P3, and P4 positions also contribute significantly to binding and catalysis. pnas.orgresearchgate.net For example, studies with thrombin and plasmin, which both cleave after basic residues, show that they have distinct preferences at the P2 and P3 positions. pnas.org Modifying these upstream residues is a key strategy for enhancing the specificity of a substrate for one enzyme over another. The N-terminal benzoyl group on this compound also plays a role in the interaction with the enzyme.

This compound (also known as S-2222) was specifically designed as a sensitive substrate for Factor Xa. nih.gov Its specificity can be understood by comparing its performance with other Arg-pNA and Lys-pNA substrates against a panel of related serine proteases.

A comparative study evaluated the rates of hydrolysis of several chromogenic substrates by highly purified human plasmin, bovine trypsin, human alpha-thrombin, and bovine factor Xa. The results demonstrated the superior specificity of this compound for Factor Xa. While substrates like S-2160 (N-Bz-Phe-Val-Arg-pNA) and S-2238 (H-D-Phe-Pip-Arg-pNA) were sensitive to thrombin and also hydrolyzed by plasmin and trypsin, they were insensitive to Factor Xa. nih.gov In stark contrast, this compound was sensitive to Factor Xa but insensitive to thrombin. nih.gov Another substrate, S-2251 (H-D-Val-Leu-Lys-pNA), was found to be relatively specific for plasmin and resistant to both thrombin and Factor Xa. nih.gov

This differential specificity highlights the importance of the P2, P3, and P4 residues. The Ile-Glu-Gly sequence in this compound is well-tolerated by the extended binding site of Factor Xa, but not by that of thrombin, leading to its high degree of selectivity. This makes it an invaluable tool for the specific measurement of Factor Xa activity in research and clinical settings. nih.gov

Table 1: Comparative Specificity of Various Peptide p-Nitroanilide Substrates

| Substrate Name | Sequence | Primary Target Enzyme(s) | Relative Sensitivity |

| This compound (S-2222) | N-Bz-Ile-Glu-Gly-Arg-pNA | Factor Xa | Sensitive to Factor Xa; Insensitive to Thrombin |

| S-2160 | N-Bz-Phe-Val-Arg-pNA | Thrombin | Sensitive to Thrombin; Insensitive to Factor Xa |

| S-2238 | H-D-Phe-Pip-Arg-pNA | Thrombin | High sensitivity to Thrombin; Insensitive to Factor Xa |

| S-2251 | H-D-Val-Leu-Lys-pNA | Plasmin | Relatively Plasmin-specific; Resistant to Thrombin and Factor Xa |

| Chromozym TH | Z-Gly-Pro-Arg-pNA | Thrombin | High sensitivity to Thrombin; Insensitive to Factor Xa |

| Chromozym PK | N-Bz-Pro-Phe-Arg-pNA | Plasma Kallikrein | Relatively specific for Plasma Kallikrein |

Data compiled from Mattler & Bang, 1977. nih.gov

Emerging Research Frontiers and Theoretical Considerations for Benzoyl Ile Glu Gly Arg P Nitroanilide

Advanced Studies of Enzyme-Substrate Recognition and Binding Pockets

The specificity of a protease for its substrate is dictated by a series of precise molecular interactions within the enzyme's active site, often described in terms of subsites (S pockets) that accommodate the amino acid residues (P positions) of the substrate. Advanced studies into the interaction between Benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide and its target enzymes, particularly Factor Xa, reveal the intricate structural basis for this recognition.

The peptide sequence Ile-Glu-Gly-Arg (P4-P1) is critical for its high affinity and selectivity for Factor Xa. The P1 position, occupied by Arginine, is a primary determinant for many serine proteases that cleave after basic residues. purdue.edu However, the residues at the P2, P3, and P4 positions provide the basis for discrimination between different proteases. For instance, this compound is a sensitive substrate for Factor Xa but is not hydrolyzed by the closely related enzyme thrombin. nih.gov This selectivity is attributed to the specific architecture of Factor Xa's binding pockets. Studies have identified that for Factor Xa, an Arginine at P1 and a Glycine at P2 are features of the best substrates. nih.gov The S2 pocket of Factor Xa is small and thus preferentially accommodates a small amino acid like Glycine, whereas thrombin's S2 pocket has different requirements.

Deeper Elucidation of Protease Catalytic Mechanisms

This compound is an excellent tool for dissecting the catalytic mechanisms of serine proteases. The hydrolysis of the amide bond between the P1 Arginine residue and the p-nitroaniline (pNA) chromophore is catalyzed by the enzyme's active site. This site typically contains a catalytic triad (B1167595) of amino acids: Serine, Histidine, and Aspartic acid.

The catalytic process begins with the binding of the substrate. The Serine residue, made highly nucleophilic by the Histidine and Aspartic acid, attacks the carbonyl carbon of the P1 Arginine. This forms a transient tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate, releasing the p-nitroaniline molecule. The released pNA is intensely yellow and its appearance can be monitored spectrophotometrically at 405 nm, providing a continuous measure of enzyme activity. oup.com In the second phase of the reaction, a water molecule, activated by the Histidine, hydrolyzes the acyl-enzyme intermediate, releasing the peptide product and regenerating the free enzyme for another catalytic cycle.

| Enzyme | Kₘ (mM) | kcat (s⁻¹) | Source |

|---|---|---|---|

| Bovine Factor Xa | 0.3 | 100 | aniara.com |

| Bovine Factor Xa | 1.1 | N/A | oup.com |

| Porcine Trypsin | 0.02 | 280 | aniara.com |

Note: Kinetic parameters can vary based on experimental conditions such as pH, temperature, and buffer composition.

Development of Next-Generation Peptide-Based Biochemical Probes and Research Tools

The design principle of this compound—a specific peptide recognition sequence coupled to a reporter group—has been a cornerstone in the development of biochemical probes. While chromogenic substrates like p-nitroanilides are foundational, emerging research focuses on creating next-generation tools with enhanced sensitivity, different detection modalities, and applicability in more complex biological systems. mdpi.com

The modularity of these probes allows for the substitution of the pNA group with other reporters. For example, fluorophores can be attached to the peptide sequence. These fluorescent probes offer significantly higher sensitivity compared to chromogenic ones, enabling the detection of lower enzyme concentrations. Probes based on Förster Resonance Energy Transfer (FRET) are particularly powerful, often consisting of a peptide linker with a fluorophore and a quencher at opposite ends. Upon cleavage of the peptide by a specific protease, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

The core peptide sequence, Ile-Glu-Gly-Arg, can also be modified to create highly specific inhibitors or activity-based probes (ABPs). By replacing the pNA group with a reactive "warhead" that forms a covalent bond with the active site Serine, researchers can create irreversible inhibitors. These ABPs can be tagged with reporter groups like biotin (B1667282) or fluorescent dyes to enable visualization and quantification of active enzyme populations within complex protein mixtures, a powerful tool for proteomics and drug discovery.

Cross-Enzyme Comparative Proteomics Utilizing p-Nitroanilide Substrates

A key application of this compound and similar substrates is in comparative studies to profile the specificity of different proteases. By testing a panel of enzymes against a library of p-nitroanilide substrates with varying peptide sequences, researchers can map the substrate preferences of each enzyme and identify the most selective substrate-enzyme pairs. This approach is a form of functional proteomics, providing insights into the activity and specificity of enzymes rather than just their abundance.

A seminal study evaluated this compound (S-2222) and other peptide substrates against several highly purified serine proteases involved in blood coagulation and fibrinolysis. nih.gov The results clearly demonstrated the high selectivity of S-2222 for Factor Xa over other proteases like thrombin, plasmin, and trypsin. Conversely, other substrates showed distinct preference profiles, highlighting how subtle changes in the peptide sequence can dramatically alter enzyme specificity. nih.gov

| Substrate | Peptide Sequence | Factor Xa | Thrombin | Plasmin | Trypsin |

|---|---|---|---|---|---|

| S-2222 | Bz-Ile-Glu-Gly-Arg-pNA | Sensitive | Insensitive | Moderate | Moderate |

| S-2160 | Bz-Phe-Val-Arg-pNA | Insensitive | Sensitive | Moderate | Moderate |

| S-2238 | H-D-Phe-Pip-Arg-pNA | Insensitive | Highly Sensitive | Moderate | Moderate |

| S-2251 | H-D-Val-Leu-Lys-pNA | Insensitive | Insensitive | Highly Sensitive | N/A |

Data adapted from Mattler & Bang, 1977. nih.gov Relative sensitivity is categorized as Insensitive, Moderate, Sensitive, or Highly Sensitive based on the reported rates of hydrolysis.

This type of cross-enzyme profiling is crucial for developing specific diagnostic assays. For example, an assay for Factor Xa activity must use a substrate that is not significantly cleaved by thrombin or other proteases that may be present in a plasma sample. nih.gov

Integration with Biophysical and Computational Approaches for Mechanistic Insights

To gain a more profound understanding of the molecular events underlying substrate recognition and catalysis, experimental data from substrates like this compound are increasingly being integrated with powerful biophysical and computational methods.

Biophysical techniques such as X-ray crystallography and NMR spectroscopy can provide atomic-resolution structures of proteases, often in complex with substrate analogs or inhibitors. These structures reveal the precise three-dimensional arrangement of the active site and binding pockets, offering a static snapshot of the interactions that confer specificity. nih.gov

Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, build upon this structural information to provide dynamic insights. Molecular docking can be used to predict the most favorable binding pose of this compound within the active site of Factor Xa. nih.gov These models can highlight key hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the substrate's amino acid residues and the enzyme's S-pockets, explaining the basis for its observed specificity. MD simulations can then be used to model the behavior of the enzyme-substrate complex over time, revealing the conformational changes that occur during substrate binding, catalysis, and product release. This integration of experimental kinetics, biophysical structures, and computational modeling provides a holistic view of enzyme function, paving the way for the rational design of new, highly specific substrates, inhibitors, and therapeutic agents.

Q & A

Q. How is benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide optimized for protease activity assays?

Methodological Answer: this compound is a chromogenic substrate used to measure protease activity via hydrolysis, releasing p-nitroaniline (detected at 405–410 nm). Optimization involves:

- Temperature/pH : Standard conditions are 37°C and pH 7.5 (mimicking physiological environments) .

- Substrate concentration : Use Michaelis-Menten kinetics to determine and . Start with 0.1–2.0 mM substrate in buffer (e.g., Tris-HCl) .

- Controls : Include negative controls (e.g., enzyme inhibitors) and calibrate with p-nitroaniline standards .

Q. What distinguishes this compound from structurally similar substrates (e.g., N-Benzoyl-Phe-Val-Arg-p-nitroanilide)?

Methodological Answer: The peptide sequence (Ile-Glu-Gly-Arg vs. Phe-Val-Arg) determines enzyme specificity. For example:

- Cathepsin G prefers substrates with aromatic residues (e.g., Phe) at the P1 position .

- Thrombin favors substrates with Arg at P1 and small residues (e.g., Gly) at P2 .

Validate specificity using enzyme inhibition assays or competitive substrates (e.g., N-Benzoyl-Phe-Val-Arg-p-nitroanilide) .

Advanced Research Questions

Q. How do discrepancies in kinetic parameters (e.g., kcatk_{cat}kcat) arise across studies using this compound?

Methodological Answer: Contradictions in values often stem from:

- Assay conditions : Variations in ionic strength, buffer composition, or temperature alter enzyme-substrate interactions. For example, Tris vs. HEPES buffers can shift by 15–20% .

- Enzyme purity : Contaminating proteases (e.g., plasmin in thrombin preparations) skew results. Use SDS-PAGE or mass spectrometry to verify enzyme integrity .

- Data normalization : Ensure absorbance readings are corrected for background (e.g., spontaneous substrate hydrolysis) .

Q. How can cross-reactivity of this compound with non-target proteases be minimized in complex biological samples?

Methodological Answer:

- Inhibitor panels : Co-incubate with class-specific inhibitors (e.g., PMSF for serine proteases, E-64 for cysteine proteases) .

- Fractionation : Pre-purify samples via size-exclusion chromatography or affinity tags to isolate target proteases .

- Parallel assays : Compare activity in the presence of selective substrates (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-NA for Cathepsin G) to quantify cross-reactivity .

Experimental Design and Data Analysis

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound inhibition studies?

Methodological Answer:

- Non-linear regression : Fit data to the Hill equation to calculate and Hill coefficients. Use software like GraphPad Prism or R (drc package) .

- Error propagation : Report standard deviations from triplicate experiments and use ANOVA for cross-group comparisons .

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points caused by pipetting errors or substrate degradation .

Q. How should researchers address contradictory results in substrate specificity studies?

Methodological Answer:

- Replicate under standardized conditions : Ensure identical buffer, temperature, and enzyme batches across labs .

- Meta-analysis : Pool data from multiple studies and apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., lot-to-lot substrate variability) .

- Mechanistic validation : Use X-ray crystallography or molecular docking to confirm binding interactions between the substrate and enzyme active site .

Integration with Advanced Methodologies

Q. How can LC-MS be combined with this compound assays for untargeted protease discovery?

Methodological Answer:

- Activity-based profiling : Incubate samples with the substrate, then use LC-MS to detect hydrolysis products (e.g., p-nitroaniline and residual peptide fragments) .

- Isotope labeling : Synthesize deuterated analogs of the substrate to distinguish enzymatic vs. non-enzymatic hydrolysis in complex matrices .

- Data-independent acquisition (DIA) : Employ SWATH-MS to quantify protease activity across multiple samples in parallel .

Q. What computational tools predict the suitability of this compound for novel protease targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.